4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol
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Overview
Description
4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their versatile biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a phenol group attached to a 1,2,3-triazole ring, which is further substituted with a methyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol can be achieved through various synthetic routes. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring. The reaction conditions typically include the use of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a solvent like water or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar click chemistry approaches. The scalability of the CuAAC reaction makes it suitable for industrial applications, allowing for the efficient production of the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones
Reduction: Reduced triazole derivatives
Substitution: Halogenated or nitrated phenol derivatives
Scientific Research Applications
4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and click chemistry reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antiviral agents.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The
Properties
CAS No. |
84292-48-8 |
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Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
4-(5-methyltriazol-1-yl)phenol |
InChI |
InChI=1S/C9H9N3O/c1-7-6-10-11-12(7)8-2-4-9(13)5-3-8/h2-6,13H,1H3 |
InChI Key |
XDILZSDEOACNKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)O |
Origin of Product |
United States |
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